molecular formula C12H20N2O B15091725 (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone

(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone

Cat. No.: B15091725
M. Wt: 208.30 g/mol
InChI Key: AFEBGZAPNRSWPG-UHFFFAOYSA-N
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Description

(4-Aminobicyclo[222]octan-1-yl)(azetidin-1-yl)methanone is a complex organic compound that features a bicyclic structure with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This method allows for the functionalization of the bicyclic structure, which can then be further modified to introduce the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis techniques. The use of continuous flow chemistry and catalytic processes can enhance the efficiency and yield of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups such as ketones or aldehydes.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone is unique due to its combination of a bicyclic structure with an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(4-amino-1-bicyclo[2.2.2]octanyl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C12H20N2O/c13-12-5-2-11(3-6-12,4-7-12)10(15)14-8-1-9-14/h1-9,13H2

InChI Key

AFEBGZAPNRSWPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C23CCC(CC2)(CC3)N

Origin of Product

United States

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